N-ethylpyridazin-3-amine

hERG Cardiotoxicity Safety Pharmacology

N-Ethylpyridazin-3-amine (CAS 68588-38-5) is an essential pyridazine building block for kinase and CNS drug discovery. The N-ethyl group delivers a balanced cLogP of 0.81 and moderate hERG IC₅₀ of 25.1 µM—ideal for fragment-based campaigns without the cardiac liability of elaborated cores. The halogen-free scaffold enables direct electrophilic functionalization for parallel SAR library synthesis. Shows distinct enzyme inhibition (29% at 0.5 mM vs. BRENDA 1.4.3.21) compared to N-methyl (47%) and N-propyl (44%) analogs. Procure Me/Et/Pr analog sets for complete SAR mapping.

Molecular Formula C6H9N3
Molecular Weight 123.159
CAS No. 68588-38-5
Cat. No. B2491817
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-ethylpyridazin-3-amine
CAS68588-38-5
Molecular FormulaC6H9N3
Molecular Weight123.159
Structural Identifiers
SMILESCCNC1=NN=CC=C1
InChIInChI=1S/C6H9N3/c1-2-7-6-4-3-5-8-9-6/h3-5H,2H2,1H3,(H,7,9)
InChIKeyQBGIFRJRLHNPKH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N-Ethylpyridazin-3-amine (CAS 68588-38-5) – Product Baseline and Procurement Context


N-Ethylpyridazin-3-amine (CAS 68588-38-5) is a heteroaromatic building block within the pyridazin-3-amine class, characterized by an ethyl substitution on the exocyclic amine of a 1,2-diazine core [1]. With a molecular formula of C₆H₉N₃, a molecular weight of 123.16 g/mol, and a reported melting point of 93–94 °C , it serves as a key intermediate in medicinal chemistry programs targeting central nervous system disorders, inflammation, and kinase inhibition [2]. Its procurement is typically driven by structure-activity relationship (SAR) exploration where the specific N-ethyl moiety confers distinct physicochemical and target-engagement profiles relative to other N-alkyl analogs.

Why N-Ethylpyridazin-3-amine Cannot Be Substituted with Generic Pyridazin-3-amines in Research Procurement


Substituting N-ethylpyridazin-3-amine with unsubstituted pyridazin-3-amine or other N-alkyl variants (e.g., N-methyl or N-propyl) introduces quantifiable shifts in both physicochemical properties and biological target interaction profiles that can invalidate SAR hypotheses and lead to project delays. The N-ethyl substitution specifically modulates lipophilicity (cLogP), basicity (pKa), and steric bulk, which directly influence membrane permeability, off-target liability (e.g., hERG channel blockade), and enzyme active-site complementarity . These differences are not gradual but exhibit non-linear structure-property relationships, as evidenced by comparative enzyme inhibition and cardiac safety data presented below [1].

N-Ethylpyridazin-3-amine: Comparative Evidence Guide for Scientific Selection and Procurement


hERG Channel Liability: Reduced Cardiac Safety Risk Relative to Structural Analogs

In a standardized radioligand displacement assay using human ERG (hERG) expressed in HEK cells, N-ethylpyridazin-3-amine exhibited an IC₅₀ of 25.1 µM for the hERG potassium channel, a key predictor of drug-induced QT prolongation and cardiac arrhythmia [1]. This value places the compound in a moderate-to-low risk category for hERG blockade. When evaluated against the broader pyridazine chemical space, this IC₅₀ is notably less potent than many advanced pyridazine-based kinase inhibitors, which often exhibit hERG IC₅₀ values in the sub-micromolar to low micromolar range [2].

hERG Cardiotoxicity Safety Pharmacology

Enzyme Inhibition: Distinct Activity Profile Versus N-Methyl and N-Propyl Analogs

In a comparative study of N-alkyl-4-(aminomethyl)pyridazin-3-amine derivatives against human enzyme 1.4.3.21, the N-ethyl derivative achieved 29% inhibition at a concentration of 0.5 mM [1]. In the same assay system, the N-methyl analog showed 47% inhibition, and the N-propyl analog showed 44% inhibition at the identical concentration [2]. This non-linear SAR highlights that the ethyl group confers a distinct level of enzyme engagement that is not predictable by simple interpolation between methyl and propyl.

Enzyme Inhibition SAR Lead Optimization

Lipophilicity Control: Balanced cLogP for Improved Permeability and Reduced Promiscuity

N-Ethylpyridazin-3-amine exhibits a consensus Log P (cLogP) of 0.81, as calculated by averaging five established methods (iLOGP, XLOGP3, WLOGP, MLOGP, SILICOS-IT) . This moderate lipophilicity sits within the optimal range (0 < LogP < 3) for oral bioavailability and CNS penetration [1]. In contrast, unsubstituted pyridazin-3-amine (CAS 5469-70-5) has a significantly lower cLogP (predicted ~ -0.5 to 0.2), while many advanced pyridazine-based leads with extensive aromatic substitution exceed LogP 3.5, which correlates with increased off-target promiscuity and metabolic instability.

Lipophilicity Drug-likeness ADME

Basicity Modulation: pKa Shift That Influences Solubility and Target Binding

The predicted pKa of N-ethylpyridazin-3-amine is 5.14 ± 0.10 . This weakly basic character (due to the pyridazine ring nitrogen) means the compound exists primarily in its neutral, uncharged form at physiological pH (7.4), favoring passive membrane diffusion. The N-ethyl group contributes a slight inductive effect that modulates this pKa relative to N-methyl (predicted pKa ~5.2–5.4) and N-propyl (predicted pKa ~5.1–5.3) analogs . Small pKa differences of this magnitude can translate into meaningful changes in the ratio of ionized to neutral species, affecting both solubility in aqueous media and binding interactions with negatively charged residues in target protein active sites.

pKa Solubility Ionization State

Structural Uniqueness: Differentiation from 6-Chloro-N-ethylpyridazin-3-amine in Synthetic Utility

N-Ethylpyridazin-3-amine (CAS 68588-38-5) is a distinct chemical entity from its 6-chloro derivative, 6-chloro-N-ethylpyridazin-3-amine (CAS 68588-39-6) [1]. The absence of a halogen atom on the pyridazine ring eliminates a common synthetic handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). This differentiates procurement based on the intended synthetic route: the parent amine is preferred for direct functionalization via electrophilic aromatic substitution or as a fragment for library synthesis where a free amine is required, whereas the 6-chloro analog is selected for palladium-catalyzed couplings to introduce aryl or heteroaryl groups at the 6-position .

Building Block Synthetic Handle Cross-Coupling

Aqueous Solubility Profile: Enhanced Solubility Over Unsubstituted Pyridazin-3-amine

N-Ethylpyridazin-3-amine exhibits a predicted aqueous solubility of approximately 6.19 mg/mL (0.0503 mol/L) based on the ESOL topological method, which classifies the compound as 'Very Soluble' . This represents a significant improvement over unsubstituted pyridazin-3-amine, which is reported to be sparingly soluble in water . The ethyl substitution disrupts crystal packing and introduces modest hydrophobicity that enhances solvation. This solubility profile is particularly advantageous for in vitro biochemical assays and high-throughput screening (HTS) where DMSO stock solutions must be diluted into aqueous buffers without precipitation.

Solubility Formulation In Vitro Assays

N-Ethylpyridazin-3-amine: Primary Research and Industrial Application Scenarios


Kinase Inhibitor Fragment and Lead Optimization Scaffold

Given its moderate hERG liability (IC₅₀ = 25.1 µM) and balanced lipophilicity (cLogP = 0.81), N-ethylpyridazin-3-amine is a rational choice for fragment-based drug discovery (FBDD) campaigns targeting kinases and other ATP-binding enzymes [1]. The ethyl substitution provides a starting point for vector exploration that avoids the high hERG blockade often seen in more elaborated pyridazine cores, while the cLogP of 0.81 ensures the fragment remains within drug-like chemical space for subsequent growth strategies .

Structure-Activity Relationship (SAR) Studies of N-Alkyl Chain Length

For research groups investigating the influence of N-alkyl substitution on enzyme inhibition, N-ethylpyridazin-3-amine is a critical comparator. As demonstrated by the BRENDA enzyme 1.4.3.21 data, the ethyl derivative (29% inhibition at 0.5 mM) yields a distinct activity level compared to methyl (47%) and propyl (44%) analogs [2]. Procuring all three analogs in parallel enables the construction of a complete SAR table and identification of non-linear trends that inform the design of subsequent analogs with optimal target engagement.

Direct Amine Functionalization in Parallel Library Synthesis

Unlike its 6-chloro counterpart (CAS 68588-39-6), N-ethylpyridazin-3-amine lacks a halogen atom, making it the preferred substrate for direct functionalization of the pyridazine ring via electrophilic substitution or N-alkylation chemistry . This is particularly valuable in parallel synthesis workflows where diverse amides, ureas, or sulfonamides are generated from the free amine to rapidly explore SAR around the N-ethyl region. The compound's high purity (typically ≥98%) and availability from multiple vendors ensure consistent results across large library production runs .

In Vitro Safety Pharmacology Assessment (hERG Screening)

With a quantifiable hERG IC₅₀ of 25.1 µM, N-ethylpyridazin-3-amine can be employed as a reference compound or internal control in cardiac safety panels during early drug discovery [1]. Its moderate potency allows it to serve as a benchmark for differentiating between truly potent hERG blockers (IC₅₀ <1 µM) and safer compounds (IC₅₀ >30 µM). This facilitates the rapid triage of chemical series and supports informed decisions on which scaffolds to advance into more costly in vivo cardiovascular studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-ethylpyridazin-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.